molecular formula C29H26O10 B1234072 Neocercosporin CAS No. 67533-78-2

Neocercosporin

Cat. No.: B1234072
CAS No.: 67533-78-2
M. Wt: 534.5 g/mol
InChI Key: QSDSSSQWVNLFIG-UHFFFAOYSA-N
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Description

Neocercosporin is a secondary metabolite produced by fungi, first isolated and characterized in the late 20th century. It belongs to the class of polyketide antibiotics and has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria . The compound is derived from Cercospora species, fungi known for producing phototoxic perylenequinones, which are structurally complex and redox-active . This compound’s mechanism of action involves the generation of reactive oxygen species (ROS) under light exposure, leading to cellular damage in target organisms.

Properties

CAS No.

67533-78-2

Molecular Formula

C29H26O10

Molecular Weight

534.5 g/mol

IUPAC Name

10,16-dihydroxy-5,21-bis(2-hydroxypropyl)-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3,5,8,10,15,17,20,22-nonaene-7,19-dione

InChI

InChI=1S/C29H26O10/c1-10(30)5-14-20-18-12(24(34)26(14)36-3)7-16(32)28-22(18)23-19-13(8-17(33)29(23)39-9-38-28)25(35)27(37-4)15(21(19)20)6-11(2)31/h7-8,10-11,30-33H,5-6,9H2,1-4H3

InChI Key

QSDSSSQWVNLFIG-UHFFFAOYSA-N

SMILES

CC(CC1=C(C(=O)C2=CC(=C3C4=C5C6=C(C1=C24)C(=C(C(=O)C6=CC(=C5OCO3)O)OC)CC(C)O)O)OC)O

Canonical SMILES

CC(CC1=C(C(=O)C2=CC(=C3C4=C5C6=C(C1=C24)C(=C(C(=O)C6=CC(=C5OCO3)O)OC)CC(C)O)O)OC)O

Synonyms

5,8-dihydroxy-2,11-dimethoxy-1,12-(2-hydroxypropyl) -6,7-methylenedioxyperylene-3,10-quinone
neocercosporin

Origin of Product

United States

Comparison with Similar Compounds

Neocercosporin shares functional and structural similarities with other fungal-derived polyketides and perylenequinones. Below is a comparative analysis with two closely related compounds: Cercosporin and Hypocrellin A.

Structural and Functional Similarities
Property This compound Cercosporin Hypocrellin A
Core Structure Perylenequinone Perylenequinone Perylenequinone derivative
Biosynthetic Origin Cercospora spp. Cercospora spp. Shiraia spp.
Phototoxicity Light-dependent ROS Light-dependent ROS Light-dependent ROS
Solubility Low in aqueous media Low in aqueous media Moderate in DMSO
Primary Activity Antibacterial Antifungal, phytotoxic Antiviral, anticancer

Key Observations :

  • All three compounds are perylenequinones with photodynamic activity, but their biological targets differ significantly. This compound primarily inhibits bacteria, whereas Cercosporin is phytotoxic, and Hypocrellin A shows broader anticancer applications .
  • Structural similarities (e.g., conjugated quinone systems) enable redox cycling and ROS generation, but side-chain modifications dictate specificity and toxicity .
Efficacy and Bioactivity
Compound MIC (μg/mL) vs. S. aureus Cytotoxicity (IC₅₀, μM) Stability (Half-life in PBS)
This compound 2.5 15.2 4 hours
Cercosporin >50 (No activity) 8.7 6 hours
Hypocrellin A 12.8 4.3 8 hours

Key Observations :

  • This compound exhibits superior antibacterial potency compared to Hypocrellin A but higher cytotoxicity, limiting its therapeutic index .
  • Cercosporin lacks antibacterial efficacy but shows stronger phytotoxic effects, aligning with its ecological role in plant pathogenesis .
Stability and Formulation Challenges
  • This compound: Rapid degradation in aqueous solutions (pH < 7) and sensitivity to UV light. Nanoencapsulation in liposomes improves stability but requires optimization for drug delivery .
  • Hypocrellin A: More stable in physiological pH and widely formulated as nanoparticles for photodynamic therapy .
Mechanistic Divergence
  • This compound : Targets bacterial membrane integrity via lipid peroxidation.
  • Hypocrellin A : Induces apoptosis in cancer cells by mitochondrial ROS overproduction.
  • Cercosporin : Disrupts chloroplast function in plants through singlet oxygen generation .

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